molecular formula C24H47NO7 B1678307 Psychosine CAS No. 2238-90-6

Psychosine

Cat. No. B1678307
CAS RN: 2238-90-6
M. Wt: 461.6 g/mol
InChI Key: HHJTWTPUPVQKNA-PIIMIWFASA-N
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Description

Psychosine is a highly cytotoxic lipid that accumulates in the nervous system in the absence of galactosylceramidase . It is a galactoside of sphingosine . It is a glycosylsphingoid consisting of sphingosine having a beta-D-galactosyl residue attached at the 1-position .


Molecular Structure Analysis

Psychosine forms hydrophilic clusters and binds the C-terminus of α-synuclein through its amino group and sugar moiety .


Chemical Reactions Analysis

Psychosine accumulation preferentially affects oligodendrocytes, leading to progressive demyelination and infiltration of activated monocytes/macrophages into the CNS . Psychosine concentration in white (WM) and gray (GM) cortical matter, substantia nigra, and caudate was examined in patients diagnosed with Parkinson’s, Alzheimer’s, Krabbe, or healthy controls .


Physical And Chemical Properties Analysis

Psychosine has a molecular formula of C24H47NO7 and a molecular weight of 461.63 g/mol .

Safety And Hazards

Psychosine is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Future directions include identifying psychosis-specific risk and resilience factors in children, adolescents, and non-help-seeking community samples, improving study designs to test hypothesized mechanisms of change, and intervening with strategies that better engage youth, their environmental contexts, and neurodevelopmental targets to improve functional outcomes .

properties

IUPAC Name

(2R,3R,4S,5R,6R)-2-[(E,2S,3R)-2-amino-3-hydroxyoctadec-4-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H47NO7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(27)18(25)17-31-24-23(30)22(29)21(28)20(16-26)32-24/h14-15,18-24,26-30H,2-13,16-17,25H2,1H3/b15-14+/t18-,19+,20+,21-,22-,23+,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHJTWTPUPVQKNA-PIIMIWFASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H47NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Galactosylsphingosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000648
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Psychosine

CAS RN

2238-90-6
Record name Psychosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2238-90-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Psychosine from bovine brain
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Psychosine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BG5A25U68L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Galactosylsphingosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000648
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4,470
Citations
K Suzuki - Neurochemical research, 1998 - Springer
… psychosine, such toxic effect would be even more important, because there might then be an accumulation of psychosine in … the source of psychosine that some amount of psychosine is …
Number of citations: 300 link.springer.com
S Spassieva, E Bieberich - Journal of neuroscience research, 2016 - Wiley Online Library
… accumulation of psychosine is viewed as the cause of neurotoxicity in KD (psychosine hypothesis). This Review discusses a potential mechanism by which psychosine and other …
Number of citations: 36 onlinelibrary.wiley.com
L Svennerholm, MT Vanier, JE Månsson - Journal of lipid research, 1980 - Elsevier
… to psychosine, which is known to be highly cytotoxic. Some years later we succeeded in isolating psychosine … to psychosine during the isolation step and that also allows isolation of …
Number of citations: 358 www.sciencedirect.com
DS Im, CE Heise, T Nguyen, BF O'Dowd… - The Journal of cell …, 2001 - rupress.org
… psychosine receptor. Treatment of cultured cells expressing this receptor with psychosine or … Our discovery of a molecular target for psychosine suggests a mechanism for the globoid …
Number of citations: 215 rupress.org
T Miyatake, K Suzuki - Biochemical and biophysical research …, 1972 - Elsevier
Activities of psychosine galactosidase (galactosylsphingosine galactosyl hydrolase) were extremely deficient in the brain, liver and kidney of patients with globoid cell leukodystrophy. …
Number of citations: 319 www.sciencedirect.com
E Haq, S Giri, I Singh, AK Singh - Journal of neurochemistry, 2003 - Wiley Online Library
This study delineates the molecular mechanism underlying psychosine‐induced oligodendroglial cell death. An immortalized human oligodendroglial cell line, MO3.13, was treated with …
Number of citations: 124 onlinelibrary.wiley.com
T Kanazawa, S Nakamura, M Momoi, T Yamaji… - The Journal of cell …, 2000 - rupress.org
Although a number of cellular components of cytokinesis have been identified, little is known about the detailed mechanisms underlying this process. Here, we report that the lipid …
Number of citations: 121 rupress.org
JQ Wang, J Kon, C Mogi, M Tobo, A Damirin… - Journal of Biological …, 2004 - ASBMB
T cell death-associated gene 8 (TDAG8) has been reported to be a receptor for psychosine. … right in the presence of psychosine. The inhibitory psychosine effect was also observed for …
Number of citations: 262 www.jbc.org
ML Escolar, BT Kiely, E Shawgo, X Hong… - Molecular genetics and …, 2017 - Elsevier
… This finding supports the use of DBS psychosine concentration as … psychosine concentrations. Based on these findings we provide recommendations for the interpretation of psychosine …
Number of citations: 61 www.sciencedirect.com
AB White, MI Givogri, A Lopez-Rosas… - Journal of …, 2009 - Soc Neuroscience
… We hypothesized that the accumulation of psychosine (… In this communication, we demonstrate that psychosine … provide a mechanism by which psychosine can exert its known inhibitory …
Number of citations: 176 www.jneurosci.org

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